molecular formula C16H11Cl2N3O2 B2829135 (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate CAS No. 141581-65-9

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate

Cat. No.: B2829135
CAS No.: 141581-65-9
M. Wt: 348.18
InChI Key: RXNGTZSOIAAEDI-UHFFFAOYSA-N
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Description

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate is a synthetic organic compound with the molecular formula C16H11Cl2N3O2 This compound is characterized by the presence of a triazole ring, a phenyl group, and a dichlorobenzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often referred to as a “click” reaction.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.

    Esterification: The final step involves the esterification of the triazole derivative with 2,4-dichlorobenzoic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzene moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.

Medicine

In the field of medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
  • (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 4-chlorobenzenecarboxylate
  • (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3,5-dichlorobenzenecarboxylate

Uniqueness

Compared to similar compounds, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate is unique due to the specific positioning of the chlorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct in its chemical and biological properties.

Properties

IUPAC Name

(1-phenyltriazol-4-yl)methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-11-6-7-14(15(18)8-11)16(22)23-10-12-9-21(20-19-12)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNGTZSOIAAEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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